molecular formula C25H21N3O2S B2526203 N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide CAS No. 392254-41-0

N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2526203
CAS No.: 392254-41-0
M. Wt: 427.52
InChI Key: JEJGRRQLLGWNOF-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a methoxyphenyl group, and a biphenyl carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methoxyphenylhydrazine with a suitable thienopyrazole precursor under acidic conditions to form the thienopyrazole core. This intermediate is then subjected to a Suzuki-Miyaura coupling reaction with a biphenyl boronic acid derivative in the presence of a palladium catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield a phenol derivative, while reduction of a nitro group can produce an amine .

Scientific Research Applications

N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1’-biphenyl]-4-carboxamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1’-biphenyl]-4-carboxamide is unique due to its specific combination of functional groups and structural features.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2S/c1-30-21-13-11-20(12-14-21)28-24(22-15-31-16-23(22)27-28)26-25(29)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-14H,15-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJGRRQLLGWNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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